molecular formula C18H24O3 B14748152 (4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one CAS No. 3196-44-9

(4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one

Cat. No.: B14748152
CAS No.: 3196-44-9
M. Wt: 288.4 g/mol
InChI Key: UHRRASOGRPFFCU-ZBFHGGJFSA-N
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Description

(4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of anthracene derivatives with diethyl oxalate under controlled conditions to introduce the diethoxy groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored closely to maintain optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

(4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential therapeutic properties and its role in drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, which in turn can affect various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b][1,4]oxazine
  • (4aR,9aS)-1-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-indeno[2,1-b]pyridine-6-carbonitrile

Uniqueness

What sets (4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one apart from these similar compounds is its specific diethoxy functional groups and the unique arrangement of its rings. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

CAS No.

3196-44-9

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(4aR,9aS)-2,2-diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9-one

InChI

InChI=1S/C18H24O3/c1-3-20-18(21-4-2)10-9-14-11-13-7-5-6-8-15(13)17(19)16(14)12-18/h5-8,14,16H,3-4,9-12H2,1-2H3/t14-,16+/m1/s1

InChI Key

UHRRASOGRPFFCU-ZBFHGGJFSA-N

Isomeric SMILES

CCOC1(CC[C@@H]2CC3=CC=CC=C3C(=O)[C@H]2C1)OCC

Canonical SMILES

CCOC1(CCC2CC3=CC=CC=C3C(=O)C2C1)OCC

Origin of Product

United States

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